2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide

Catalog No.
S2670201
CAS No.
1432437-17-6
M.F
C17H17N3O3S
M. Wt
343.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl...

CAS Number

1432437-17-6

Product Name

2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide

IUPAC Name

2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]acetamide

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4

InChI

InChI=1S/C17H17N3O3S/c1-12-4-3-5-13(2)17(12)20-24(22,23)15-8-6-14(7-9-15)19-16(21)10-11-18/h3-9,20H,10H2,1-2H3,(H,19,21)

InChI Key

ZIBOSSSKCNKELG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N

solubility

not available

2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a sulfamoyl group, and a phenylacetamide moiety. This compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its diverse biological activities and chemical reactivity. The presence of the 2,6-dimethylphenylsulfamoyl group contributes to its distinctive properties, setting it apart from simpler analogs like 2-cyanoacetamide.

, including:

  • Condensation Reactions: The active hydrogen on the C-2 position can engage in condensation reactions with bidentate reagents, leading to the formation of heterocyclic compounds.
  • Substitution Reactions: The cyano and sulfamoyl groups are susceptible to substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Reagents commonly used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst. These reagents facilitate the desired transformations under optimized conditions to yield products with potential biological activity.

Major Products Formed

The major products typically formed from these reactions are heterocyclic compounds that exhibit various biological activities, making them of interest in pharmaceutical research.

2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide exhibits a range of biological activities. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, which can lead to significant biochemical effects. The cyano and sulfamoyl groups are crucial for its reactivity and biological efficacy, contributing to its potential as a therapeutic agent.

Synthetic Routes

The synthesis of 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide typically involves:

  • Cyanoacetylation of Amines: This method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under varying reaction conditions. This process allows for the introduction of the cyano group into the acetamide structure.

Industrial Production Methods

The compound has several applications in scientific research:

  • Medicinal Chemistry: Its unique structural features make it a candidate for developing new pharmaceuticals.
  • Agricultural Sciences: It may also be explored for use in agrochemicals due to its biological activity against pests or pathogens.

Research into the interaction studies of 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide focuses on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. Understanding these interactions is critical for optimizing its efficacy and safety profile in medicinal applications.

Similar Compounds

Several compounds share structural similarities with 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide:

  • 2-cyanoacetamide: A simpler analog that lacks the sulfamoyl and phenyl groups but retains similar reactivity.
  • N-cyanoacetamides: A broader class of compounds featuring similar cyano and acetamide functionalities but differing substituents.

Uniqueness

The uniqueness of 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide lies in the presence of the 2,6-dimethylphenylsulfamoyl group. This specific substitution imparts distinct chemical and biological properties compared to simpler analogs, enhancing its potential applications in medicinal chemistry and beyond.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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